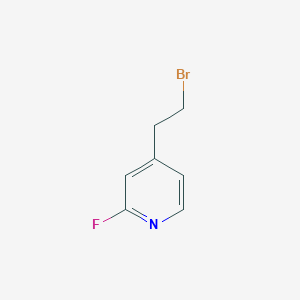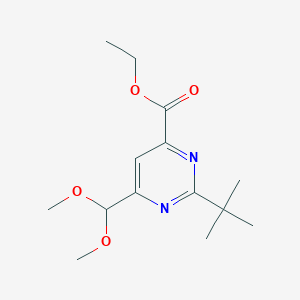
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with tert-butyl, dimethoxymethyl, and ethyl ester groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with tert-butyl and dimethoxymethyl groups, followed by esterification with ethyl alcohol. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The purification process often includes crystallization, distillation, and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrimidine ring allows for substitution reactions where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- 2,6-Di-tert-butyl-4-Methylphenol
Uniqueness
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its pyrimidine core, combined with tert-butyl and dimethoxymethyl substituents, provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-7-20-11(17)9-8-10(12(18-5)19-6)16-13(15-9)14(2,3)4/h8,12H,7H2,1-6H3 |
InChI Key |
NSSPSQCOBYRVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


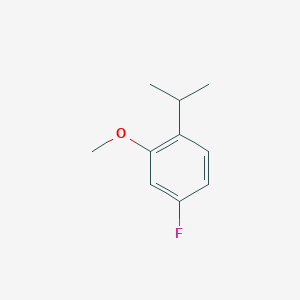
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)

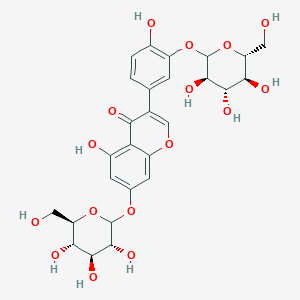
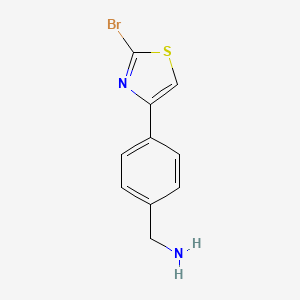
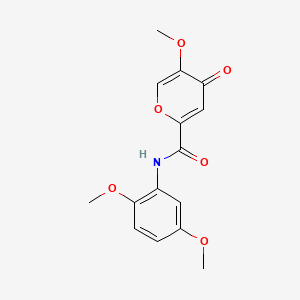
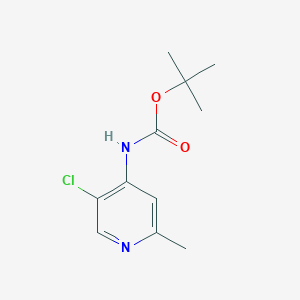
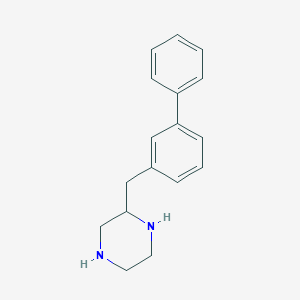
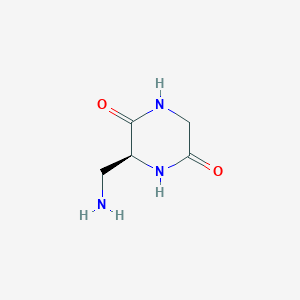
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)
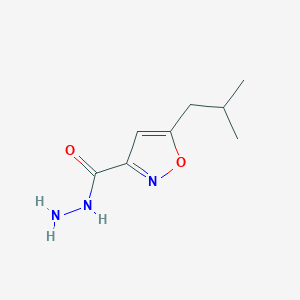
![5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one](/img/structure/B14866089.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)
